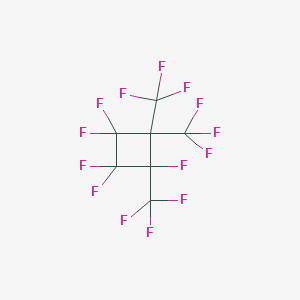
Cyclobutane, pentafluorotris(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, pentafluorotris(trifluoromethyl)- is a highly fluorinated organic compound with the molecular formula C7F14. This compound is characterized by a cyclobutane ring substituted with three trifluoromethyl groups and five fluorine atoms. The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane, pentafluorotris(trifluoromethyl)- typically involves the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be carried out using different mechanisms, including photochemical and thermal processes. For instance, starting from readily available 4-oxocyclobutane precursors, the compound can be synthesized through selective C–F bond activation . The reaction conditions often involve the use of trifluoromethylating agents and fluorine sources under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of cyclobutane, pentafluorotris(trifluoromethyl)- may involve scalable synthetic methods that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced fluorination techniques to achieve efficient production. The use of green chemistry principles, such as solvent-controlled reactions and renewable energy sources, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, pentafluorotris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, fluorine sources, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of cyclobutane, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
Cyclobutane, pentafluorotris(trifluoromethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism by which cyclobutane, pentafluorotris(trifluoromethyl)- exerts its effects involves the activation of specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclobutane, pentafluorotris(trifluoromethyl)- include:
Trifluoromethylcyclobutane: A compound with a similar cyclobutane ring but fewer fluorine atoms.
Difluoromethylcyclobutane: Another fluorinated cyclobutane derivative with two fluorine atoms.
Fluorinated cyclobutanes: A broad category of compounds with varying degrees of fluorination.
Uniqueness
Cyclobutane, pentafluorotris(trifluoromethyl)- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, reactivity, and biological activity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other fluorinated cyclobutanes .
Properties
CAS No. |
444883-26-5 |
|---|---|
Molecular Formula |
C7F14 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1,1,2,2,3-pentafluoro-3,4,4-tris(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C7F14/c8-2(7(19,20)21)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12 |
InChI Key |
YUFJLVUCHXMKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


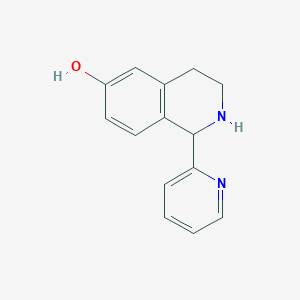
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

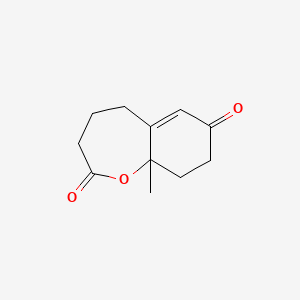
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
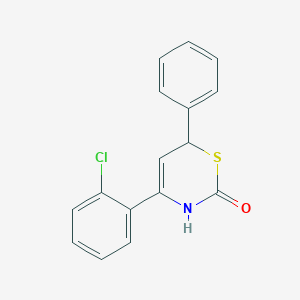
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)


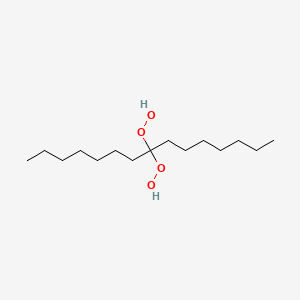

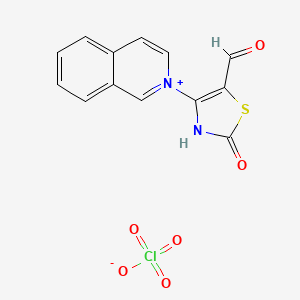
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
